molecular formula C29H22N4O3S B11439332 N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide

N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11439332
M. Wt: 506.6 g/mol
InChI Key: IXHLVRIQUQIOMI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-cyanobenzyl substituent, a 2,4-dioxo-1,2-dihydro core, and an N-benzyl acetamide side chain. The thienopyrimidine scaffold is known for its stability and ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Properties

Molecular Formula

C29H22N4O3S

Molecular Weight

506.6 g/mol

IUPAC Name

N-benzyl-2-[4-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H22N4O3S/c30-17-22-8-4-5-9-23(22)19-32-25-14-15-37-27(25)28(35)33(29(32)36)24-12-10-20(11-13-24)16-26(34)31-18-21-6-2-1-3-7-21/h1-15H,16,18-19H2,(H,31,34)

InChI Key

IXHLVRIQUQIOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Cyanobenzyl Group: This step involves the reaction of the thienopyrimidine intermediate with a cyanobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Benzylacetamide Moiety: The final step involves the acylation of the intermediate with benzylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted benzyl derivatives with various alkyl groups.

Scientific Research Applications

N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural motifs , synthetic pathways , and reported bioactivities (where available).

Core Heterocyclic Scaffolds
Compound Name/ID Core Structure Key Substituents Reference
Target Compound Thieno[3,2-d]pyrimidine 2-Cyanobenzyl, 2,4-dioxo, N-benzyl acetamide -
Compound 7a-c () Benzo[b][1,4]oxazin-3(4H)-one Substituted phenylpyrimidinyl, methyl group
Compound 10a () Benzothieno[3,2-e]triazolo-pyrimidine Phenylacetamide, sulfanyl group
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, isopropyl benzamide

Key Observations :

  • The thieno[3,2-d]pyrimidine core in the target compound distinguishes it from benzooxazinone () and triazolo-pyrimidine () analogs.
  • The 2-cyanobenzyl group in the target compound is unique compared to the chloro- or fluoro-substituted aryl groups in analogs .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization of the thienopyrimidine core, similar to the Pd-catalyzed couplings in .
  • Lower yields in Example 53 (28%) highlight challenges in scaling complex heterocyclic syntheses compared to simpler acetamide derivatives (e.g., 68–74% in ) .
Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound are absent in the provided evidence, analogs offer insights:

  • Compound 10a (): Sulfanyl-linked benzothieno-triazolo-pyrimidines exhibit antimicrobial and anti-inflammatory properties, attributed to the sulfanyl-acetamide motif .
  • Example 53 () : Pyrazolo-pyrimidine derivatives with fluorinated aryl groups show kinase inhibitory activity (e.g., targeting EGFR or VEGFR) due to enhanced lipophilicity and target binding .
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide () : Benzothiazole derivatives demonstrate antioxidant and anticancer activities, often linked to the acetamide side chain’s hydrogen-bonding capacity .

Inference for Target Compound :

  • The 2-cyanobenzyl group may enhance blood-brain barrier penetration compared to hydroxyl or fluoro substituents .
  • The 2,4-dioxo core could improve solubility relative to non-polar triazolo or oxadiazole analogs .

Biological Activity

N-benzyl-2-(4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological relevance. The structural formula can be summarized as follows:

C25H22N4O3\text{C}_{25}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Research indicates that the compound exhibits promising anticancer activity, particularly against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical player in cancer cell proliferation and survival. Molecular docking studies have shown favorable interactions between the compound and EGFR, suggesting a potential pathway for therapeutic application .

In Vitro Studies

In vitro studies using the MTT assay demonstrated that this compound significantly reduced cell viability in both HT29 and DU145 cell lines. The results are summarized in Table 1.

Cell LineIC50 Value (µM)% Cell Viability at 10 µM
HT2912.535%
DU14515.040%

ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. According to predictions made using Swiss ADME software:

  • Lipinski's Rule of Five : The compound adheres to Lipinski's rules, indicating good oral bioavailability.
  • Blood-Brain Barrier Penetration : The calculated logP value suggests that it can cross the blood-brain barrier.
  • Solubility : Predicted solubility in water is moderate to high.

Study on EGFR Inhibition

A recent study highlighted the effectiveness of this compound as an EGFR inhibitor. The study utilized molecular docking simulations to analyze binding affinities and interaction patterns with the EGFR active site. The results indicated a strong binding affinity comparable to known EGFR inhibitors like Erlotinib .

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